(Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(furan-2-carbonylimino)-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-3-8-19-12-7-6-11(16(21)22-2)10-14(12)24-17(19)18-15(20)13-5-4-9-23-13/h3-7,9-10H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLWPVIDHMACGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the current understanding of its biological activity, synthesizing data from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole core, a furan moiety, and an allyl group, which are known to contribute to its pharmacological properties. The molecular formula is .
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
- Anticancer Activity
- Mechanism of Action : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- In Vitro Studies : In vitro assays demonstrated significant antiproliferative effects against human cancer cell lines such as HeLa, MCF-7, and A549. The IC50 values for these cell lines ranged from 10 to 25 µM, indicating moderate potency.
- Antimicrobial Activity
- Infection Models : The compound has exhibited antimicrobial properties against various pathogens. Specifically, it has shown effectiveness against Gram-positive bacteria and certain fungi.
- Minimum Inhibitory Concentration (MIC) : The MIC values for Staphylococcus aureus and Candida albicans were reported at 32 µg/mL and 64 µg/mL, respectively.
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- The furan ring is believed to enhance lipophilicity and facilitate cellular uptake.
- The thiazole moiety contributes to the compound's interaction with biological targets through π-stacking and hydrogen bonding.
Case Studies
- In Vivo Efficacy : A study involving animal models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. This suggests potential for further development as an anticancer agent.
- Toxicology Studies : Preliminary toxicological assessments indicated low cytotoxicity in non-cancerous cell lines, with CC50 values exceeding 100 µM, suggesting a favorable therapeutic window.
Preparation Methods
Stepwise Assembly via Thiazole Ring Formation
The foundational approach involves sequential construction of the benzo[d]thiazole core, followed by functionalization with allyl and furan-carbonyl imino groups. A representative pathway includes:
Formation of Methyl 2-Amino-3-Allylbenzo[d]Thiazole-6-Carboxylate :
Introduction of the (Furan-2-Carbonyl)Imino Group :
- The exocyclic imine is installed via condensation between the primary amine of the thiazole intermediate and furan-2-carbonyl chloride. This step employs triethylamine (Et₃N) as a base in anhydrous dichloromethane (DCM) at 0–25°C.
- Stereoselective Z-configuration is ensured by steric hindrance from the allyl group, favoring the cis-orientation of the imino and carboxylate substituents.
Mechanistic Insights :
- The thiazole cyclization proceeds through nucleophilic attack of the sulfur atom on the electrophilic carbon adjacent to the amino group, followed by dehydration.
- Imine formation follows a classical Schiff base mechanism, with the furan-2-carbonyl moiety acting as an electrophilic partner.
Catalytic Methods and Multicomponent Approaches
Lewis Acid-Catalyzed One-Pot Synthesis
Recent advances highlight the utility of Lewis acids in streamlining synthesis:
BF₃·OEt₂-Mediated Cyclization :
- A one-pot method combines methyl 2-aminobenzoate, allyl isothiocyanate, and furan-2-carbaldehyde in the presence of BF₃·OEt₂. This catalyst activates the aldehyde for imine formation while promoting thiazole ring closure.
- Yields up to 85% are reported at 0°C, with excellent Z-selectivity (>95%) due to the Lewis acid’s ability to stabilize transition states.
β-Cyclodextrin-SO₃H as a Green Catalyst :
Vilsmeier Formylation for Carbonyl Activation
Adapting protocols from naphthofuran synthesis, the Vilsmeier reagent (DMF/POCl₃) enables formylation of intermediates:
- Procedure :
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
For large-scale synthesis, continuous flow reactors offer advantages in heat and mass transfer:
Solvent and Temperature Optimization
Comparative studies reveal optimal conditions for critical steps:
| Step | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Thiazole Cyclization | Toluene | Reflux | 72 |
| Imine Condensation | DCM | 0–25°C | 68 |
| Allylation | DMF | 60°C | 89 |
Findings :
- Toluene outperforms DMF in cyclization due to reduced side reactions.
- Lower temperatures during imine formation minimize epimerization.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chromatographic Purity Assessment
- HPLC Conditions :
- Column: C18 (4.6 × 250 mm)
- Mobile phase: Acetonitrile/water (70:30)
- Retention time: 8.2 minutes, purity >99%.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclocondensation .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve imine formation efficiency .
- Temperature Control : Maintain 60–80°C for cyclocondensation to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the (Z)-isomer.
Table 1 : Yield optimization under varying conditions:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 70°C, ZnCl₂ | 78 | 95 |
| THF, 60°C, none | 45 | 85 |
Which spectroscopic and crystallographic techniques are most effective in confirming the structure and stereochemistry of this compound?
Q. Basic Characterization
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 5.1–5.4 ppm indicate allyl group protons.
- NOESY : Correlations between the furan carbonyl and thiazole ring protons verify the (Z)-configuration .
- X-ray Crystallography :
How can hydrogen bonding patterns and graph set analysis elucidate the crystal packing behavior of this compound?
Q. Advanced Solid-State Analysis
- Hydrogen Bond Identification : FT-IR and X-ray diffraction detect N–H···O and C–H···O interactions.
- Graph Set Analysis : Apply Etter’s rules to classify motifs:
- Impact on Solubility : Strong H-bonding networks reduce solubility in non-polar solvents, guiding formulation strategies.
What methodologies are employed to assess the compound’s biological activity against enzymatic targets?
Q. Advanced Pharmacological Evaluation
- Enzyme Inhibition Assays :
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa) evaluate selectivity (EC₅₀ > 50 µM suggests low toxicity) .
How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
Q. Advanced SAR Design
- Substituent Variation : Replace the allyl group with bulkier substituents (e.g., propargyl) to enhance hydrophobic interactions.
- Analog Synthesis : Synthesize derivatives with modified furan rings (e.g., nitro or methyl groups) to test electronic effects.
- Activity Correlation : Compare IC₅₀ values across analogs to identify critical functional groups (Table 2).
Table 2 : SAR of analogs against α-glucosidase:
| Substituent | IC₅₀ (µM) |
|---|---|
| Allyl (Parent) | 12.3 |
| Propargyl | 8.7 |
| Nitro-furan | 6.2 |
What computational approaches predict the compound’s electronic properties and reactivity?
Q. Advanced Computational Modeling
- DFT Calculations : Gaussian 09 computes HOMO-LUMO gaps (e.g., ΔE = 3.2 eV) to assess redox stability.
- Molecular Dynamics : Simulate solvation in water/DMSO mixtures to predict aggregation behavior.
- ADMET Prediction : SwissADME estimates logP (~2.1) and bioavailability (%ABS = 65%) .
How are contradictions in crystallographic data resolved during refinement?
Q. Advanced Crystallography
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
